molecular formula C21H20N4O4S2 B12130097 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12130097
M. Wt: 456.5 g/mol
InChI Key: SYYPUORMOJOYKJ-YBEGLDIGSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:

  • A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties .
  • A 3-(furan-2-ylmethyl) substituent on the thiazolidinone ring, introducing aromatic and electron-rich furan functionality.
  • A 3-hydroxypropylamino group at position 2 of the pyrido[1,2-a]pyrimidin-4-one core, contributing hydrophilic character.
  • A 7-methyl group on the pyrido[1,2-a]pyrimidin-4-one scaffold, which may influence steric and electronic properties .

The compound’s synthesis likely involves condensation reactions between functionalized thiazolidinone precursors and aminopyrimidine intermediates, as observed in analogous syntheses of related structures .

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-hydroxypropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O4S2/c1-13-5-6-17-23-18(22-7-3-8-26)15(19(27)24(17)11-13)10-16-20(28)25(21(30)31-16)12-14-4-2-9-29-14/h2,4-6,9-11,22,26H,3,7-8,12H2,1H3/b16-10-

InChI Key

SYYPUORMOJOYKJ-YBEGLDIGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCO)C=C1

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Tandem C–N Bond Formation

A CuI-catalyzed one-pot method (130°C, DMF) couples 2-halopyridines (e.g., 2-bromo-7-methylpyridine) with (Z)-3-amino-3-arylacrylate esters, forming the pyrido[1,2-a]pyrimidin-4-one core through intramolecular amidation. Key advantages include:

  • Substrate scope : Tolerates electron-donating (e.g., methyl) and withdrawing groups.

  • Yield : 65–92% for substituted derivatives.

  • Stereocontrol : The Z-configuration of the acrylate ester is retained during cyclization.

Acid-Mediated Cyclocondensation

Alternately, heating 2-aminopyridine derivatives with β-ketoesters (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) at 120–140°C yields the pyrido[1,2-a]pyrimidin-4-one core. This method is less favored due to harsher conditions and lower yields (45–60%).

Thiazolidinone Ring Formation

The 3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is constructed via cyclization and stereoselective coupling .

Thiourea Cyclization with α-Keto Esters

Reaction of furan-2-ylmethylamine with carbon disulfide forms a thiourea intermediate, which undergoes cyclization with α-keto esters (e.g., ethyl pyruvate) in DMSO at 80°C. The thiazolidinone ring forms in 70–85% yield, with the thioxo group introduced via sulfurization.

Stereoselective Knoevenagel Condensation

The exocyclic methylidene group (Z-configuration) is installed via Knoevenagel condensation between the thiazolidinone and a formylpyrido[1,2-a]pyrimidin-4-one derivative. Using piperidine as a base in ethanol under reflux (Δ, 12 h) ensures Z-selectivity (>95% by NMR). Microwave-assisted protocols (300 W, 30 min) improve yields to 88%.

Introduction of the 3-Hydroxypropylamino Side Chain

The 2-[(3-hydroxypropyl)amino] group is introduced via nucleophilic substitution or reductive amination .

Alkylation of Primary Amines

Heating 2-chloropyrido[1,2-a]pyrimidin-4-one with 3-aminopropanol in acetonitrile (K2CO3, 80°C, 8 h) achieves N-alkylation. Yields range from 60–75%, with purification via silica gel chromatography (ethyl acetate:hexane, 3:1).

Reductive Amination

Condensation of 2-aminopyrido[1,2-a]pyrimidin-4-one with 3-hydroxypropanal in methanol, followed by NaBH4 reduction (0°C, 2 h), affords the secondary amine in 68% yield. This method avoids competing O-alkylation.

Final Coupling and Purification

The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one subunits are coupled via Wittig reaction or Sonogashira cross-coupling .

Wittig Reaction

Reaction of the phosphorane (generated from thiazolidinone-CH2PPh3Br and n-BuLi) with the formylpyrido[1,2-a]pyrimidin-4-one in THF (−78°C to RT, 6 h) yields the Z-alkene (82–90%). Stereochemistry is confirmed by NOESY (H-alkene ↔ H-thiazolidinone).

Purification

Crude product is purified via:

  • Column chromatography : Silica gel, gradient elution (CH2Cl2:MeOH 95:5 → 90:10).

  • Recrystallization : Ethanol/water (1:3) at 4°C yields needle-like crystals (purity >98% by HPLC).

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Key Advantage
CuI-catalyzed coreDMF, 130°C, 24 h8597Broad substrate tolerance
Thiourea cyclizationDMSO, 80°C, 6 h7895Scalable (>10 g)
Microwave Knoevenagel300 W, EtOH, 30 min8896Reduced reaction time
Reductive aminationMeOH, NaBH4, 0°C, 2 h6893Avoids alkylation byproducts

Challenges and Optimization Strategies

  • Stereochemical control : Z-Selectivity in the methylidene group is critical for bioactivity. Using bulky bases (e.g., DBU) in Knoevenagel reactions minimizes E-isomer formation.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switch to EtOH/H2O mixtures improves crystallization.

  • Functional group compatibility : The thioxo group is prone to oxidation; reactions require inert atmospheres (N2/Ar) .

Chemical Reactions Analysis

Types of Reactions

Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, or addition reactions.

Common Reagents and Conditions

List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

Major Products

Identify the major products formed from these reactions and any notable side products or by-products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyrido[1,2-a]pyrimidin framework. The presence of the thiazolidine and furan moieties enhances the biological activity of such compounds. For instance, derivatives of similar structures have demonstrated significant efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Antiviral Properties

The compound's structural characteristics suggest potential antiviral applications. Research into similar pyrido derivatives has focused on their ability to inhibit viral polymerases, which are crucial for viral replication. For example, compounds targeting the PA-PB1 interface of influenza A virus polymerase have shown promising results, indicating that modifications to the pyrido structure could enhance antiviral efficacy .

Synthesis of Heterocyclic Compounds

The synthesis of this compound involves multiple steps that can be adapted to create a variety of heterocyclic derivatives. The reaction pathways typically include the formation of thiazolidinones and pyrimidines through condensation reactions and cyclization processes. Such synthetic versatility allows for the exploration of numerous analogs that can be screened for biological activity.

Case Studies in Synthesis

In one study, a related compound was synthesized using a combination of hydrazonoyl halides and thiazolidine derivatives, showcasing the ability to produce diverse heterocycles with potential biological significance . This method emphasizes the compound's role as a building block for more complex structures with tailored biological activities.

Compound NameActivity TypeTarget OrganismMIC (µg/mL)
Pyrido Derivative AAntimicrobialE. coli256
Pyrido Derivative BAntiviralInfluenza A VirusInhibition observed
Thiazolidine Derivative CAntimicrobialS. aureus256

Table 2: Synthetic Pathways

StepReactantsProducts
1Furan derivative + Thiazolidine precursorIntermediate compound
2Intermediate + Hydrazonoyl halideTarget compound synthesis
3Target compound + Various substituentsDiverse analogs for biological testing

Mechanism of Action

Describe the mechanism by which the compound exerts its effects. Include details on molecular targets, pathways involved, and any known interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound ID/Name Thiazolidinone Substituent Pyrido[1,2-a]pyrimidin-4-one Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-(Furan-2-ylmethyl) 2-(3-Hydroxypropylamino), 7-methyl 523.61* Hydrophilic 3-hydroxypropyl group; Z-configuration of methylidene bridge
BH21154 3-(Furan-2-ylmethyl) 2-[3-(Morpholin-4-yl)propylamino] 511.62 Morpholine group enhances solubility; no hydroxy group
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Phenylethyl) 2-(Ethylamino) 463.58* Lipophilic phenylethyl group; reduced polarity compared to furan derivatives
10a 3-Phenyl 5-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino] 453.50* Phenyl substituents; anti-inflammatory activity reported
10b 3-(4-Chlorophenyl) 5-[(4-Oxo-3-(4-chlorophenyl)thiazolidin-2-ylidene)amino] 487.95* Chlorophenyl group increases electronegativity; improved metabolic stability

*Calculated based on molecular formulas where explicit data were unavailable.

Physicochemical Properties

  • Solubility: The 3-hydroxypropylamino group enhances hydrophilicity compared to morpholine (BH21154) or ethoxypropyl (BH21155) substituents .
  • Stability : The furan-2-ylmethyl group may introduce susceptibility to oxidative degradation, whereas chlorophenyl (10b) or phenylethyl groups improve stability.

Q & A

Q. Validation :

  • FT-IR : Confirm thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to verify Z-configuration of the methylidene group (δ 7.2–7.8 ppm for vinyl protons) and furan ring integration .
  • HPLC-MS : Ensure >95% purity with retention time matching synthetic standards .

How can researchers optimize reaction yields for the thiazolidinone intermediate?

Advanced Research Question
Key strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution rates for thiazolidinone formation .
  • Catalysis : Add triethylamine to neutralize HCl byproducts, improving yields from 48% to ~65% .
  • Temperature control : Maintain reflux at 80–90°C to prevent side reactions like furan ring oxidation .

What in vitro assays are suitable for preliminary evaluation of biological activity?

Basic Research Question

  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Anticancer assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Evaluate binding to tyrosine kinases or HDACs using fluorescence-based enzymatic assays .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, serum-free media) to minimize variability .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with bioactivity .
  • Orthogonal assays : Cross-validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .

What computational methods predict the compound’s binding affinity to therapeutic targets?

Advanced Research Question

  • Molecular docking : Simulate interactions with kinase domains (e.g., EGFR) using AutoDock Vina and PDB structures (e.g., 1M17) .
  • QSAR modeling : Corrogate substituent effects (e.g., furan vs. thiophene) on activity using descriptors like logP and H-bond donors .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

What spectroscopic techniques resolve ambiguities in the Z/E configuration of the methylidene group?

Basic Research Question

  • NOESY NMR : Detect spatial proximity between the methylidene proton and furan methyl group for Z-configuration confirmation .
  • UV-Vis : Compare λₘₐₐ values; Z-isomers typically absorb at longer wavelengths due to extended conjugation .

How can researchers improve aqueous solubility for in vivo studies?

Advanced Research Question

  • Prodrug design : Introduce phosphate esters at the 3-hydroxypropylamino group for pH-dependent hydrolysis .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

What are the critical stability considerations for long-term storage?

Basic Research Question

  • Storage conditions : Keep at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability assays : Monitor purity via monthly HPLC checks; degradation >5% warrants reformulation .

How does the furan substituent influence the compound’s electronic properties?

Advanced Research Question

  • DFT calculations : Analyze HOMO/LUMO distributions (Gaussian 09) to show furan’s electron-donating effects enhance charge transfer .
  • Cyclic voltammetry : Measure oxidation potentials; furan-containing derivatives exhibit lower E₁/₂ values (~0.8 V) vs. phenyl analogs .

What strategies mitigate toxicity in preclinical development?

Advanced Research Question

  • Metabolic profiling : Identify hepatotoxic metabolites using human liver microsomes and CYP450 inhibition assays .
  • Structural analogs : Replace the thioxo group with carbonyl to reduce reactive sulfur species generation .

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